3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol
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Overview
Description
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol is a compound with a unique structure that includes a phenol group and a bis(trideuteriomethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol typically involves the reaction of a phenol derivative with a bis(trideuteriomethyl)amine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield various amine derivatives.
Scientific Research Applications
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the bis(trideuteriomethyl)amino group can influence the compound’s reactivity and stability. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol can be compared with other similar compounds, such as:
3-[(1S)-1-[Bis(methyl)amino]ethyl]phenol: Similar structure but without the deuterium atoms.
3-[(1S)-1-[Bis(trifluoromethyl)amino]ethyl]phenol: Contains trifluoromethyl groups instead of trideuteriomethyl groups.
3-[(1S)-1-[Bis(ethyl)amino]ethyl]phenol: Contains ethyl groups instead of trideuteriomethyl groups.
The uniqueness of this compound lies in the presence of the trideuteriomethyl groups, which can influence its chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-MXUURUABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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